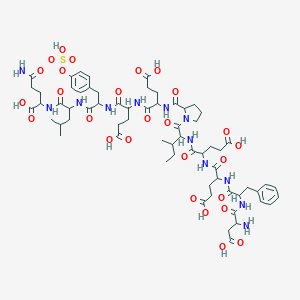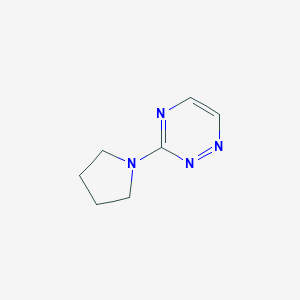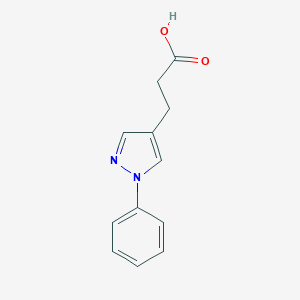![molecular formula C15H18Cl2N2O3 B034527 3-[Bis(2-chloroethyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione CAS No. 108708-00-5](/img/structure/B34527.png)
3-[Bis(2-chloroethyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Bis(2-chloroethyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione, also known as BCNU, is a chemotherapeutic agent that has been used in the treatment of various cancers. It belongs to the class of nitrosoureas and has been found to be effective in the treatment of brain tumors, lymphomas, and multiple myeloma. The purpose of
Mecanismo De Acción
3-[Bis(2-chloroethyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione works by alkylating DNA, which leads to the formation of interstrand and intrastrand crosslinks. These crosslinks prevent DNA replication and transcription, leading to cell death. 3-[Bis(2-chloroethyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione also inhibits DNA repair mechanisms, further contributing to its cytotoxic effects.
Efectos Bioquímicos Y Fisiológicos
3-[Bis(2-chloroethyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione has been found to have both acute and chronic toxicities. Acute toxicities include nausea, vomiting, and myelosuppression. Chronic toxicities include pulmonary fibrosis and renal toxicity. 3-[Bis(2-chloroethyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione has also been found to have immunomodulatory effects, which may contribute to its anticancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[Bis(2-chloroethyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione has several advantages for lab experiments, including its ability to cross the blood-brain barrier and its long half-life. However, it also has several limitations, including its toxicity and its potential to cause DNA damage in non-cancerous cells.
Direcciones Futuras
For 3-[Bis(2-chloroethyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione research include the development of more targeted delivery methods to reduce toxicity, the investigation of its potential in combination with other chemotherapeutic agents, and the exploration of its immunomodulatory effects. Additionally, studies are needed to better understand the mechanisms of resistance to 3-[Bis(2-chloroethyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione and to develop strategies to overcome this resistance. Overall, 3-[Bis(2-chloroethyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione remains an important tool in the treatment of various cancers and continues to be an active area of research.
Métodos De Síntesis
The synthesis of 3-[Bis(2-chloroethyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione involves the reaction of 1,2-bis(chloroethyl)nitrosourea with 2-methoxyphenylacetic acid. The reaction takes place in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide. The resulting product is purified through a series of steps, including crystallization and recrystallization.
Aplicaciones Científicas De Investigación
3-[Bis(2-chloroethyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione has been extensively studied for its anticancer properties. It has been found to be effective in the treatment of brain tumors, lymphomas, and multiple myeloma. 3-[Bis(2-chloroethyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione works by inhibiting DNA synthesis and repair, leading to cell death. It has also been found to have immunomodulatory effects, which may contribute to its anticancer activity.
Propiedades
Número CAS |
108708-00-5 |
|---|---|
Nombre del producto |
3-[Bis(2-chloroethyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione |
Fórmula molecular |
C15H18Cl2N2O3 |
Peso molecular |
345.2 g/mol |
Nombre IUPAC |
3-[bis(2-chloroethyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H18Cl2N2O3/c1-22-13-5-3-2-4-11(13)19-14(20)10-12(15(19)21)18(8-6-16)9-7-17/h2-5,12H,6-10H2,1H3 |
Clave InChI |
WCUQVECEGVQPKB-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2C(=O)CC(C2=O)N(CCCl)CCCl |
SMILES canónico |
COC1=CC=CC=C1N2C(=O)CC(C2=O)N(CCCl)CCCl |
Sinónimos |
3-(N,N-bis(2-chloroethyl)amino)-1-(2'-methoxyphenyl)pyrrolidine-2,5-dione 3-NBCMPD 3-PNM.HCl alpha-(N,N-(bis(chloroethyl))amino)-N-(2-methoxyphenyl)pyrrolidin-2,5-dione CEAMPP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



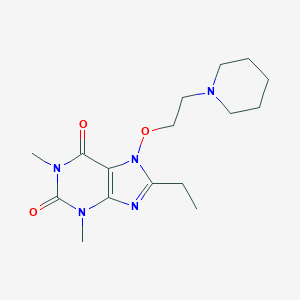
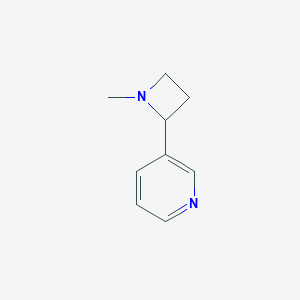
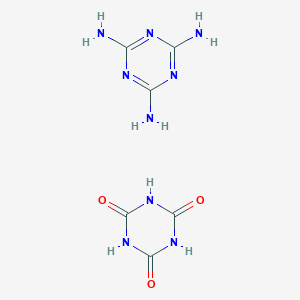
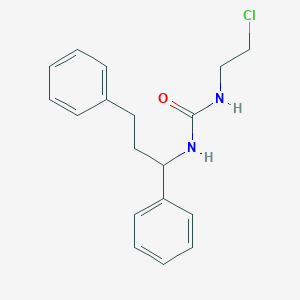

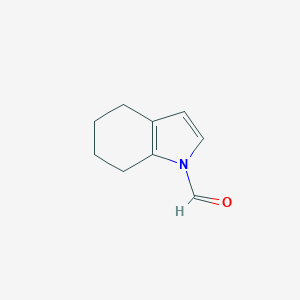
![8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride](/img/structure/B34455.png)
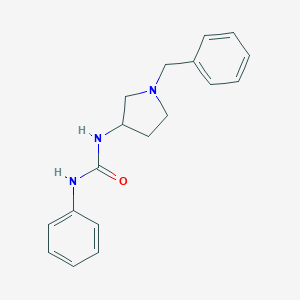
![Phenol, 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]-](/img/structure/B34457.png)
![5,6-Dihydro-4-oxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B34458.png)
![[5-[3,5-dihydroxy-2-(1,3,4-trihydroxy-5-oxopentan-2-yl)oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B34459.png)
